![molecular formula C7H6FN3 B1442073 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190310-08-7](/img/structure/B1442073.png)
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
“5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . These are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” and its derivatives has been reported in several studies . The synthesis often involves a series of chemical reactions, including the formation of C–C bonds and esterification .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” consists of a pyrrole ring fused to a pyridine ring . The presence of the fluorine atom and the amine group in the molecule may influence its chemical properties and biological activities .
Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of cancers . Abnormal activation of FGFR signaling pathways can lead to cancer progression, making FGFR a significant target for cancer therapy. Research has shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis, offering a promising avenue for the development of new cancer treatments .
Antiviral Agents: Influenza PB2 Inhibition
This compound has been explored as a potential inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza virus . PB2 is a critical component of the virus’s RNA polymerase complex and is considered a promising target for antiviral drug development. Derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine have shown efficacy as novel PB2 inhibitors, which could lead to effective treatments for influenza .
Diabetes Management: Blood Glucose Regulation
Studies suggest that pyrrolopyridine derivatives may be beneficial in managing blood glucose levels . These compounds could potentially be used in the prevention and treatment of conditions associated with high plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
Synthesis of Heterocyclic Compounds
The synthesis of 1H-pyrazolo[3,4-b]pyridines , a closely related group of heterocyclic compounds, has been extensively studied due to their structural similarity to purine bases like adenine and guanine . These compounds have diverse biomedical applications, and 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine can serve as a precursor or intermediate in their synthesis .
Development of Tyrosine Kinase Inhibitors
The compound’s derivatives are being investigated for their role as tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells, and their dysregulation is often associated with cancer and other diseases. By inhibiting these enzymes, derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine could provide therapeutic benefits .
Future Directions
The future directions for the research on “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” could involve further exploration of its biological activities and potential applications in medicine . Additionally, more studies could be conducted to elucidate its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSNSPRVBYTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696619 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
CAS RN |
1190310-08-7 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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